2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a cyclopropane ring substituted with a trifluoromethyl group and a tert-butoxycarbonyl (Boc) protected amino group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 1,1-cyclopropanedicarboxylic acid monoethyl ester. This intermediate is then reacted with diphenylphosphoryl azide (DPPA) and triethylamine in a solvent such as methyl acetate. The reaction mixture is stirred at room temperature for several hours and then heated to reflux. After completion, the product is extracted and purified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the Boc-protected amino group can be selectively deprotected to reveal the active amine. This allows for targeted modifications and interactions with biological molecules, influencing various pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-{[(Tert-butoxy)carbonyl]amino}adamantane-2-carboxylic acid: Similar in structure but with an adamantane ring instead of a cyclopropane ring.
2-{[(Tert-butoxy)carbonyl]amino}methyl-1,3-thiazole-5-carboxylic acid: Contains a thiazole ring, offering different reactivity and applications.
Ethyl 2-{[(Tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate: An ester derivative with similar reactivity but different physical properties.
Uniqueness
The uniqueness of 2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid lies in its combination of a trifluoromethyl group and a cyclopropane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, offering versatility and potential for innovation.
Properties
Molecular Formula |
C10H14F3NO4 |
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Molecular Weight |
269.22 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H14F3NO4/c1-9(2,3)18-8(17)14-6-4(7(15)16)5(6)10(11,12)13/h4-6H,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
KBRGTGJXOCZAAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C(C1C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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